molecular formula C11H13NO2 B8724008 Ethyl 6-(prop-1-en-2-yl)picolinate

Ethyl 6-(prop-1-en-2-yl)picolinate

Cat. No. B8724008
M. Wt: 191.23 g/mol
InChI Key: RXBWYMFMEWFCSR-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

To ethyl 6-(prop-1-en-2-yl)picolinate (4.63 g, 24.2 mmol) in EtOH (50 mL) was added Pd/C (0.61 g, 0.573 mmol). The reaction mixture was purged with nitrogen three times and then with hydrogen three times. A hydrogen balloon was applied to the reaction for three hours. The reaction was then purged with N2, filtered through Celite and washed with EtOH (100 mL). Solvent was removed under reduced pressure to give 4.36 g (93%) of ethyl 6-isopropylpicolinate.
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.61 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([C:4]1[N:9]=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:7]=[CH:6][CH:5]=1)[CH3:3]>CCO.[Pd]>[CH:2]([C:4]1[N:9]=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:7]=[CH:6][CH:5]=1)([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
4.63 g
Type
reactant
Smiles
C=C(C)C1=CC=CC(=N1)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.61 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with nitrogen three times
CUSTOM
Type
CUSTOM
Details
A hydrogen balloon was applied to the reaction for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was then purged with N2
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washed with EtOH (100 mL)
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=CC(=N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.36 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.